molecular formula C12H20BrNO3 B13621023 tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate

tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate

Cat. No.: B13621023
M. Wt: 306.20 g/mol
InChI Key: FTDGLGFKVKVHTE-VIFPVBQESA-N
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Description

tert-Butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a tert-butyl group, a bromoacetyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromoacetyl Group: The bromoacetyl group can be introduced via a nucleophilic substitution reaction using bromoacetyl chloride and a suitable base.

    Esterification: The carboxylate ester is formed by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, potentially including carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or amines.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: It could be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate depends on its specific application. In drug development, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
  • tert-Butyl 3-(2-chloroacetyl)piperidine-1-carboxylate
  • tert-Butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and potential biological activity. The stereochemistry (3S) also plays a crucial role in its interactions and effectiveness in various applications.

Properties

Molecular Formula

C12H20BrNO3

Molecular Weight

306.20 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

FTDGLGFKVKVHTE-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CBr

Origin of Product

United States

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